![molecular formula C8H5FN4O2 B2373606 4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid CAS No. 951626-72-5](/img/structure/B2373606.png)
4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid
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Overview
Description
4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C8H5FN4O2 . It is also known as FTBA.
Molecular Structure Analysis
The molecular structure of 4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid consists of 8 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 208.15 g/mol . The IUPAC name for this compound is 2-fluoro-4-(2H-tetrazol-5-yl)benzoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid include a molecular weight of 208.15 g/mol, a topological polar surface area of 91.8 Ų, and a complexity of 253 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .Scientific Research Applications
PET Imaging Agent Development
Wang et al. (2014) synthesized a new fluorine-18-labeled bexarotene analogue for positron emission tomography (PET) imaging of retinoid X receptor. This compound was derived from 2-fluoro-4-methylbenzoic acid, demonstrating the potential of fluorinated benzoic acid derivatives in developing imaging agents for PET scans (Wang et al., 2014).
Metal-Organic Frameworks (MOFs) for Gas Adsorption
Pachfule et al. (2011) reported on the synthesis, structure, and gas adsorption properties of Metal Organic Frameworks (MOFs) synthesized from 2-fluoro-4-(1H-tetrazole-5-yl)benzoic acid. These MOFs demonstrated significant adsorption properties for gases like hydrogen and carbon dioxide, highlighting the use of fluorinated benzoic acid derivatives in constructing MOFs for gas storage and separation applications (Pachfule et al., 2011).
Coordination Polymers for Spectral Studies
Song et al. (2009) studied coordination polymers created from different benzoic acids, including tetrazole-benzoate derivatives. They analyzed how ligand modifications, such as fluorination, influence the structures and properties of these polymers. This research contributes to understanding how fluorinated benzoic acids can be utilized in designing coordination polymers with potential applications in photoluminescence and material science (Song et al., 2009).
Luminescent Sensor Development
Zhang et al. (2017) developed a novel coordination polymer featuring 4-(1H-tetrazol-5-yl)-benzoic acid, demonstrating its effectiveness as a luminescent sensor. This polymer showed high sensitivity and selectivity for detecting aluminum ions and nitroaromatic explosives in aqueous solutions, suggesting the potential of fluorinated benzoic acid derivatives in sensor technology (Zhang et al., 2017).
Crystal Structure Analysis
Li et al. (2008) conducted a study on the crystal structure of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate. This research adds to the understanding of the molecular and crystal structure of fluorinated benzoic acid derivatives, which is crucial in the development of new materials and drugs (Li et al., 2008).
Future Directions
Future research could focus on the synthesis and evaluation of 4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid and its derivatives for potential biological activities. Similar compounds have shown promising results as anticancer agents , suggesting that 4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid could also have potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, influencing their function and leading to a range of biological effects .
Mode of Action
It’s known that the compound can form hydrogen bonds with amino acids in the active pockets of certain proteins, which could potentially alter their function .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against certain tumor cell lines .
Action Environment
It’s known that factors such as temperature and ph can influence the activity of many compounds .
properties
IUPAC Name |
4-fluoro-2-(tetrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN4O2/c9-5-1-2-6(8(14)15)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBXQWUJKIDCSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C=NN=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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